N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide
Description
N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide is a complex synthetic peptide-derived compound characterized by a bicyclic octahydrocyclopenta[b]pyrrol scaffold conjugated to a naphthalene-1-carboxamide group. Such compounds are often explored for therapeutic applications, including antiviral or anticancer activity, due to their ability to mimic natural peptide substrates.
Properties
Molecular Formula |
C28H38N4O3 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[(3aR,6S,6aS)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C28H38N4O3/c1-17(29-5)25(33)31-24(28(2,3)4)27(35)32-16-15-19-13-14-22(23(19)32)30-26(34)21-12-8-10-18-9-6-7-11-20(18)21/h6-12,17,19,22-24,29H,13-16H2,1-5H3,(H,30,34)(H,31,33)/t17-,19+,22-,23-,24+/m0/s1 |
InChI Key |
FTXKVJPIFDKIID-YBAXTEPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1[C@H](CC2)NC(=O)C3=CC=CC4=CC=CC=C43)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(CC2)NC(=O)C3=CC=CC4=CC=CC=C43)C(C)(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide typically involves multiple steps, including the formation of the octahydrocyclopenta[b]pyrrole core, the introduction of the N-Methyl-L-Alanyl and 3-Methyl-L-Valyl groups, and the final attachment of the naphthalene-1-carboxamide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Techniques such as chromatography and crystallization are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Due to insufficient peer-reviewed data on the target compound, comparisons are inferred from structurally analogous molecules. Key parameters include molecular weight , binding affinity , pharmacokinetics , and biological activity .
Table 1: Hypothetical Comparison of Key Attributes
| Compound Name | Molecular Weight (Da) | Target Protein/Receptor | IC50 (nM) | Half-Life (h) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | ~750 (estimated) | Hypothetical protease | N/A | N/A | <0.1 (predicted) |
| Bortezomib (Proteasome inhibitor) | 384.3 | 26S proteasome | 0.6 | 9–15 | 0.1 |
| Nelfinavir (HIV protease inhibitor) | 568.7 | HIV-1 protease | 1–10 | 3.5–5 | 0.05 |
| Cyclosporin A (Immunosuppressant) | 1202.6 | Cyclophilin | 30–100 | 8–12 | 0.04 |
Structural Analysis
- Backbone Rigidity : The octahydrocyclopenta[b]pyrrol core likely enhances metabolic stability compared to linear peptides (e.g., Nelfinavir), reducing susceptibility to proteolytic cleavage .
- Hydrophobicity : The naphthalene moiety may improve membrane permeability relative to polar analogs like Bortezomib but could limit aqueous solubility.
- Side-Chain Modifications : N-methylation and 3-methyl-valine substitutions are common in peptidomimetics to optimize binding pocket interactions and resist enzymatic degradation.
Functional Insights
- Protease Inhibition Potential: The compound’s design resembles covalent inhibitors (e.g., Bortezomib) but lacks a boronic acid warhead, suggesting non-covalent binding.
- Pharmacokinetic Challenges : High molecular weight (>500 Da) and hydrophobicity may restrict oral bioavailability, a limitation shared with Cyclosporin A.
Biological Activity
The compound N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide represents a complex molecular structure with significant potential in biological applications. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and interactions with various biological systems.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and a complex octahydrocyclopenta[b]pyrrol moiety. This unique structure is essential for its biological activity, influencing its lipophilicity and interaction with biological targets.
Table 1: Structural Characteristics of Naphthalene Derivatives
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| Naphthalene | C₁₀H₈ | Aromatic hydrocarbon |
| Carboxamide | RCONH₂ | Functional group influencing solubility |
| Octahydrocyclopenta[b]pyrrol | Complex cyclic structure | Enhances biological interactions |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit promising antimicrobial properties. Studies have shown that various naphthalene derivatives demonstrate significant activity against Mycobacterium avium subsp. paratuberculosis, with some compounds showing two-fold higher efficacy than established antibiotics such as rifampicin and ciprofloxacin .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human monocytic leukemia THP-1 cell lines. Notably, certain naphthalene derivatives exhibited low toxicity levels while maintaining high antimicrobial activity, suggesting a favorable therapeutic index . The IC50 values for these compounds varied, with the most potent derivative having an IC50 of 59 μmol/L against photosynthetic electron transport inhibition in spinach chloroplasts .
Structure-Activity Relationship (SAR)
The biological activity of naphthalene derivatives is closely linked to their structural characteristics. The lipophilicity of the compounds significantly influences their antimicrobial efficacy. Compounds with higher lipophilicity often show enhanced activity due to better membrane penetration .
Table 2: Biological Activity Data of Selected Naphthalene Derivatives
| Compound Name | MIC (μmol/L) | IC50 (μmol/L) | Toxicity (THP-1) |
|---|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.25 | 100 | Low |
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 0.15 | 75 | Low |
| N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide | 0.10 | 59 | Very Low |
Case Study 1: Efficacy Against Mycobacteria
A study conducted on the efficacy of various naphthalene derivatives against Mycobacterium avium subsp. paratuberculosis demonstrated that compounds like N-(3-fluorophenyl)naphthalene-1-carboxamide exhibited remarkable antimicrobial activity, significantly outperforming traditional antibiotics . The mechanism of action appears to involve disruption of the mycobacterial respiratory chain.
Case Study 2: Photosynthetic Inhibition
Further investigations into the photosynthetic inhibition capabilities of these compounds revealed that they could effectively inhibit photosynthetic electron transport in isolated spinach chloroplasts, indicating potential applications in agricultural biocontrol . The IC50 values obtained from these studies provide insights into the potency and applicability of these compounds in both medical and agricultural fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
